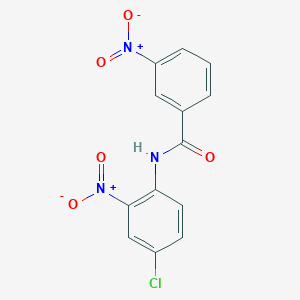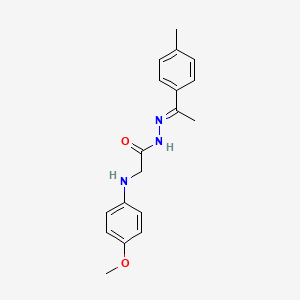![molecular formula C16H14BrCl3N4O3S B11985517 N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide CAS No. 303062-24-0](/img/structure/B11985517.png)
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide: is a complex organic compound with a molecular formula of C16H14BrCl3N4O3S This compound is notable for its unique structure, which includes a trichloroethyl group, a brominated furan ring, and an acetylamino-substituted aniline moiety
Métodos De Preparación
The synthesis of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide involves several steps. One common synthetic route includes the following steps:
Formation of the Acetylamino Aniline Intermediate: This step involves the acetylation of aniline to form 4-(acetylamino)aniline.
Carbothioylation: The 4-(acetylamino)aniline is then reacted with a carbothioylating agent to form the corresponding carbothioyl derivative.
Introduction of the Trichloroethyl Group: The carbothioyl derivative is then reacted with a trichloroethylating agent to introduce the trichloroethyl group.
Bromination and Furamide Formation: Finally, the compound is brominated and reacted with a furan derivative to form the final product.
Análisis De Reacciones Químicas
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the trichloroethyl group or other functional groups within the molecule.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Mecanismo De Acción
The mechanism of action of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide can be compared with other similar compounds, such as:
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide: This compound has a similar structure but with a methyl group instead of a brominated furan ring.
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide: This compound features a diphenylacetamide group instead of the brominated furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
303062-24-0 |
|---|---|
Fórmula molecular |
C16H14BrCl3N4O3S |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C16H14BrCl3N4O3S/c1-8(25)21-9-2-4-10(5-3-9)22-15(28)24-14(16(18,19)20)23-13(26)11-6-7-12(17)27-11/h2-7,14H,1H3,(H,21,25)(H,23,26)(H2,22,24,28) |
Clave InChI |
KABFRKGIWYKHJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11985435.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11985448.png)


![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B11985464.png)
![2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985466.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B11985467.png)
![2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11985474.png)
![(2-{(E)-[2-(1H-benzimidazol-1-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11985478.png)

![1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985493.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11985509.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11985522.png)
